molecular formula C22H22N4O5S2 B3719755 8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE

Cat. No.: B3719755
M. Wt: 486.6 g/mol
InChI Key: ZWRZURRELJDCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE is a complex organic compound characterized by its unique structure, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and thiazines, which undergo condensation reactions to form the fused ring system. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-HYDROXY-7-({6-HYDROXY-8-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE
  • 6-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE

Uniqueness

The uniqueness of 8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE lies in its specific arrangement of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-hydroxy-7-[(8-hydroxy-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)-(4-methoxyphenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-31-13-6-4-12(5-7-13)14(15-17(27)23-21-25(19(15)29)8-2-10-32-21)16-18(28)24-22-26(20(16)30)9-3-11-33-22/h4-7,14,27-28H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRZURRELJDCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N=C3N(C2=O)CCCS3)O)C4=C(N=C5N(C4=O)CCCS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE
Reactant of Route 3
8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE
Reactant of Route 4
8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE
Reactant of Route 5
8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE
Reactant of Route 6
8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-METHOXYPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE

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